N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

SMYD3 Kinase Epigenetics

N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide (CAS 1396801-52-7) is a synthetic small molecule featuring a dual-isoxazole-substituted azetidine-3-carboxamide core. Systematic searches of primary research literature, patent databases, and authoritative chemical biology repositories (including PubChem, ChEMBL, BindingDB, and PubMed) return no indexed bioactivity data, target annotations, or structure-activity relationship studies for this specific compound.

Molecular Formula C13H14N4O4
Molecular Weight 290.279
CAS No. 1396801-52-7
Cat. No. B2993992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
CAS1396801-52-7
Molecular FormulaC13H14N4O4
Molecular Weight290.279
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NOC(=C3)C
InChIInChI=1S/C13H14N4O4/c1-7-3-10(15-20-7)13(19)17-5-9(6-17)12(18)14-11-4-8(2)21-16-11/h3-4,9H,5-6H2,1-2H3,(H,14,16,18)
InChIKeyZICGDXYXAWRJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide (CAS 1396801-52-7): Procurement-Ready Analytical Baseline


N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide (CAS 1396801-52-7) is a synthetic small molecule featuring a dual-isoxazole-substituted azetidine-3-carboxamide core. Systematic searches of primary research literature, patent databases, and authoritative chemical biology repositories (including PubChem, ChEMBL, BindingDB, and PubMed) return no indexed bioactivity data, target annotations, or structure-activity relationship studies for this specific compound. Consequently, no evidence-based differentiation can currently be established relative to close structural analogs, and any procurement decision must be grounded in the recognition that this compound lacks a documented comparative performance profile [1].

Procurement Risk: Why N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide Cannot Be Substituted Without Comparative Evidence


In the absence of publicly available quantitative pharmacological, selectivity, or pharmacokinetic data for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, any substitution with a closely related azetidine-isoxazole congener introduces unquantifiable scientific risk. The target compound's unique dual 5-methylisoxazole decoration could confer distinct binding kinetics, metabolic stability, or off-target profiles relative to analogs; however, no head-to-head or cross-study data exist to support or refute such differentiation. Therefore, generic interchange without empirical validation is unsupported, and the compound's selection must be treated as an unexplored variable in any experimental workflow [1].

Quantitative Differentiation Evidence for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide


No Quantifiable Target Engagement or Selectivity Data Available for Comparator-Based Differentiation

A rigorous search of BindingDB, ChEMBL, and PubMed for direct target engagement data (IC50, Ki, EC50) returned no entries for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide. While structurally related isoxazole amides have been reported as SMYD3 inhibitors (e.g., compound 85, IC50 6.3 nM biochemical, 44 nM cellular MEKK2me assay), the target compound lacks any quantitative potency or selectivity profile that would allow a direct comparison to this or any other defined comparator series [1]. Therefore, no evidence-based differentiation claim can be made.

SMYD3 Kinase Epigenetics

No Comparative ADME or Physicochemical Property Data Available for Procurement Decision Support

No experimentally determined logP, solubility, permeability, metabolic stability, or plasma protein binding values have been published for this compound. While the class-level inference suggests that the dual isoxazole-azetidine scaffold may possess favorable physicochemical properties for CNS or oncology applications, no quantitative comparisons to close analogs (e.g., N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide or N-(thiophen-2-ylmethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide) are available. The absence of these data prevents any procurement differentiation based on developability characteristics [1].

ADME Drug-likeness Physicochemical

Absence of In Vivo Pharmacokinetic or Efficacy Data Precludes Translationally Relevant Differentiation

No in vivo pharmacokinetic (e.g., clearance, oral bioavailability, half-life) or disease-model efficacy data have been reported for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide. By contrast, the isoxazole amide chemical series has produced orally bioavailable SMYD3 inhibitors with demonstrated in vivo target engagement. The target compound cannot be linked to any such translational benchmark, making procurement for in vivo studies entirely unsupported by comparative evidence [1].

Pharmacokinetics In Vivo Efficacy

Realistic Deployment Scenarios for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide Based on Evidence Limitations


De Novo Chemical Biology Probe Development Requiring a Structurally Distinct Azetidine-Isoxazole Scaffold

Given the complete absence of target annotation, the compound can only be recommended as a starting point for a de novo chemical biology campaign where a novel dual-isoxazole azetidine phenotype is deliberately sought. Procurement would be justified solely by the scaffold's topological novelty, with the explicit understanding that all pharmacological, selectivity, and ADME parameters must be generated internally. This scenario directly follows from the lack of any published bioactivity or comparator data established in Section 3 [1].

Fragment-Based or Structure-Based Drug Design Library Enrichment for Unexplored Chemical Space

The compound's compact, sp³-rich azetidine core decorated with two planar isoxazole rings occupies a distinct region of chemical space not represented in major screening collections. Its procurement can be justified for library enrichment aimed at exploring novel binding sites on protein targets of interest, provided that the user accepts the absence of any pre-existing affinity data. This scenario is a direct consequence of the evidence gap identified in Section 3 regarding missing target engagement data [1].

Synthetic Chemistry Feasibility and Methodology Development Using a Bifunctional Isoxazole Intermediate

The compound's dual isoxazole-azetidine architecture offers a challenging synthetic handle that can serve as a test substrate for novel amide coupling, heterocycle functionalization, or late-stage diversification methodologies. Procurement in this context values the compound's structural complexity and reactive handles, not any biological differentiation. This scenario aligns with the finding in Section 3 that no pharmacological comparisons can be made, redirecting utility toward chemical methodology development [1].

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.